molecular formula C36H73NO4 B6595790 N-(octadecanoyl)-4R-hydroxysphinganine CAS No. 475995-75-6

N-(octadecanoyl)-4R-hydroxysphinganine

Cat. No. B6595790
M. Wt: 584.0 g/mol
InChI Key: IEZRNEGTKRQRFV-LFBNJJMOSA-N
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Description

“N-(octadecanoyl)-4R-hydroxysphinganine” is a type of ceramide, which is a family of waxy lipid molecules. Ceramides are composed of a sphingosine and a fatty acid12. This particular ceramide, “N-(octadecanoyl)-4R-hydroxysphinganine”, has an octadecanoyl (stearoyl) group as its N-acyl group12. It is a natural product found in various species12.



Synthesis Analysis

The synthesis of ceramides like “N-(octadecanoyl)-4R-hydroxysphinganine” typically starts from sphingosine or phytosphingosine. The ceramides are prepared using ω deuterated or perdeuterated fatty acids with PyBOP® as an activating agent3. The synthesis of the specifically deuterated fatty acids involves transforming dicarboxylic acids into ω deuterated alkyl bromide, which is then chain elongated with blocked ω bromo alcohols by copper-catalyzed Grignard coupling3.



Molecular Structure Analysis

The molecular formula of “N-(octadecanoyl)-4R-hydroxysphinganine” is C36H73NO32. The InChI representation of the molecule is InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s12. The canonical SMILES representation is CCCCCCCCCCCCCCCCCC(=O)NC@@HC@@HO2.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(octadecanoyl)-4R-hydroxysphinganine”. However, ceramides, in general, are involved in various biological processes, including cell signaling pathways4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(octadecanoyl)-4R-hydroxysphinganine” are not well-documented. However, similar compounds like n-octadecane have been studied, and their thermophysical properties have been reported789.


Scientific Research Applications

Antioxidant Activity and Mechanisms

Antioxidants play a critical role in neutralizing free radicals, which can prevent oxidative stress associated with various diseases and aging. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are commonly used to determine the antioxidant activity of compounds, including potentially N-(octadecanoyl)-4R-hydroxysphinganine and its analogs. These methods rely on spectrophotometry to assess the kinetics of antioxidant activity, indicating the potential of sphinganine derivatives in contributing to antioxidant defenses (Munteanu & Apetrei, 2021).

Biomedical Applications: Tissue Engineering and Regeneration

In the field of biomedical engineering, conducting polymers have shown promise for applications such as wound healing and skin tissue engineering. Given the structural flexibility and bioactivity of sphinganine derivatives, these compounds may similarly facilitate the development of novel materials for medical applications. Polyaniline (PANI) and polypyrrole (PPy), for instance, have been utilized in wound dressings and hydrogels due to their electrical conductivity and biocompatibility, which can be paralleled to the properties of sphinganine derivatives for enhancing wound healing and tissue regeneration (Talikowska, Fu, & Lisak, 2019).

Environmental Applications: Pollution Control

Hydroxyapatite, a calcium phosphate biomaterial, has been extensively researched for its potential in environmental remediation, including air, water, and soil pollution control. Its adsorption capacities, ion-exchange capabilities, and thermal stability make it an excellent candidate for capturing and neutralizing pollutants. Similarly, sphinganine derivatives could be explored for environmental applications, leveraging their chemical properties for pollutant adsorption and recovery processes (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).

Safety And Hazards

The safety and hazards associated with “N-(octadecanoyl)-4R-hydroxysphinganine” are not well-documented. However, safety data sheets for similar compounds like n-hexane and n-octane suggest that they are flammable liquids and may cause skin and eye irritation1011.


Future Directions

The future directions for research on “N-(octadecanoyl)-4R-hydroxysphinganine” could involve further exploration of its potential biological activities and applications. For instance, ceramides have been implicated in various diseases, including neurodegenerative disorders and cancer, suggesting potential therapeutic applications121314.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRNEGTKRQRFV-LFBNJJMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963881, DTXSID901335580
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(octadecanoyl)-4R-hydroxysphinganine

CAS RN

34354-88-6, 475995-75-6
Record name Ceramide 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34354-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl])
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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